4-Bromo-2-nitro-1-thiocyanatobenzene
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Description
4-Bromo-2-nitro-1-thiocyanatobenzene, also known as 4-BNTCB, is an organosulfur compound that is used as a laboratory reagent in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and other polar solvents. 4-BNTCB is a versatile reagent with a wide range of applications in organic synthesis, biochemistry, and analytical chemistry.
Scientific Research Applications
Preparation of Tyrian Purple
- Scientific Field : Organic Chemistry
- Application Summary : 4-Bromo-2-nitro-1-thiocyanatobenzene is used in the synthesis of Tyrian Purple (6,6′-Dibromoindigo), a famous dye of antiquity .
- Methods of Application : The synthesis involves the Claisen condensation of 4-bromo-2-nitrobenzaldehyde with acetone, in analogy to the Baeyer-Drewsen process for the manufacture of indigo .
- Results or Outcomes : The synthesis of Tyrian Purple from 4-Bromo-2-nitro-1-thiocyanatobenzene has been critically evaluated from the perspective of convenience, cost, safety, and yield .
Ultrasound-Assisted Organic Synthesis
- Scientific Field : Organic Synthesis
- Application Summary : The preparation of 1-butoxy-4-nitrobenzene, closely related to 4-Bromo-2-nitro-1-thiocyanatobenzene, has been successfully carried out using ultrasonic assisted organic solvent conditions.
- Methods of Application : This method is catalyzed by a new multi-site phase-transfer catalyst.
- Results or Outcomes : The use of ultrasound enhances chemical reactions involving nitro aromatic ethers.
Synthesis of Pharmaceutical Intermediates
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : A derivative of 4-Bromo-2-nitro-1-thiocyanatobenzene serves as an intermediate in the synthesis of dofetilide, a medication for treating arrhythmia.
- Methods of Application : Its preparation involves the Williamson Reaction.
- Results or Outcomes : This underscores its significance in pharmaceutical synthesis.
Enhancing Polymer Solar Cells
- Scientific Field : Material Science
- Application Summary : In the field of polymer solar cells, the introduction of a fluorescent inhibitor like 1-Bromo-4-Nitrobenzene (a compound similar to 4-Bromo-2-nitro-1-thiocyanatobenzene) into the active layer significantly improves device performance.
- Methods of Application : This enhancement is achieved by reducing excitonic recombination and boosting excitonic dissociation at the donor–acceptor interface.
- Results or Outcomes : This facilitates better electron transfer.
Development of Novel Electrophilic Reactions
- Scientific Field : Organic Chemistry
- Application Summary : Research has shown that electrophilic bromination of nitrobenzene using barium tetrafluorobromate leads to the formation of 3-bromo-nitrotoluene.
- Methods of Application : This process does not require catalysts or harsh conditions.
- Results or Outcomes : This finding has implications for the synthesis of compounds like 4-Bromo-2-nitro-1-thiocyanatobenzene, demonstrating an efficient way to introduce bromo groups into aromatic compounds.
Reactivity in Ionic Liquids
- Scientific Field : Physical Chemistry
- Application Summary : The radical anions of 1-bromo-4-nitrobenzene, a compound structurally related to 4-Bromo-2-nitro-1-thiocyanatobenzene, show unique reactivity in ionic liquids.
- Methods of Application : This behavior differs significantly from that in conventional non-aqueous solvents.
- Results or Outcomes : This suggests that ionic solvents might enhance the reactivity of similar compounds.
Organocatalytic Synthesis of Pyrroles
- Scientific Field : Organic Chemistry
- Application Summary : 4-Bromo-2-nitro-1-thiocyanatobenzene can be used in the organocatalytic synthesis of pyrroles, which are important in pharmaceutical applications and material science .
- Methods of Application : The synthesis involves a multi-catalytic multicomponent reaction (MCR) strategy .
- Results or Outcomes : This method provides a new alternative for the construction of pyrroles from the perspective of synthetic efficiency and green chemistry .
Synthesis of Dofetilide
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : A derivative of 4-Bromo-2-nitro-1-thiocyanatobenzene serves as an intermediate in the synthesis of dofetilide, a medication for treating arrhythmia.
- Methods of Application : Its preparation involves the Williamson Reaction.
- Results or Outcomes : This underscores its significance in pharmaceutical synthesis.
Reactivity in Ionic Liquids
- Scientific Field : Physical Chemistry
- Application Summary : The radical anions of 1-bromo-4-nitrobenzene, a compound structurally related to 4-Bromo-2-nitro-1-thiocyanatobenzene, show unique reactivity in ionic liquids.
- Methods of Application : This behavior differs significantly from that in conventional non-aqueous solvents.
- Results or Outcomes : This suggests that ionic solvents might enhance the reactivity of similar compounds.
Organocatalytic Synthesis of Pyrroles
- Scientific Field : Organic Chemistry
- Application Summary : 4-Bromo-2-nitro-1-thiocyanatobenzene can be used in the organocatalytic synthesis of pyrroles, which are important in pharmaceutical applications and material science .
- Methods of Application : The synthesis involves a multi-catalytic multicomponent reaction (MCR) strategy .
- Results or Outcomes : This method provides a new alternative for the construction of pyrroles from the perspective of synthetic efficiency, as well as from the green chemistry point of view .
Synthesis of Dofetilide
- Scientific Field : Pharmaceutical Chemistry
properties
IUPAC Name |
(4-bromo-2-nitrophenyl) thiocyanate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O2S/c8-5-1-2-7(13-4-9)6(3-5)10(11)12/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXZHZFRPAQKCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])SC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675186 |
Source
|
Record name | 4-Bromo-2-nitrophenyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-nitro-1-thiocyanatobenzene | |
CAS RN |
157645-54-0 |
Source
|
Record name | 4-Bromo-2-nitrophenyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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